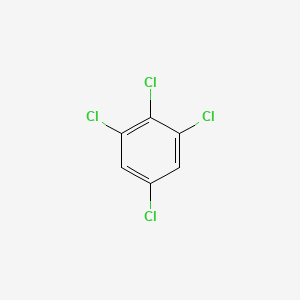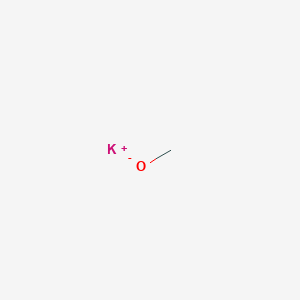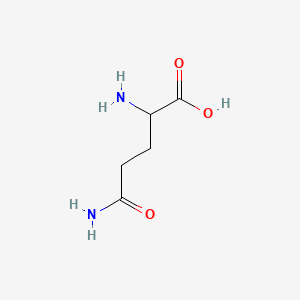
DL-Glutamine
概要
説明
DL-Glutamine is an alpha-amino acid that consists of butyric acid bearing an amino substituent at position 2 and a carbamoyl substituent at position 4 . It is a fundamental metabolite and plays a role in many metabolic processes . It is also a polar amino acid and contains a 3-amino-3-oxopropyl group .
Synthesis Analysis
DL-Glutamine can be synthesized in a two-step process. First, 2-Oxapentanedioic acid is reacted with hydrazine sulfate-15N2 to yield 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This is then reduced with hydrogen over a 10% Pd/C catalyst to DL-glutamine-2,5-15N2 . Another method involves chemically preparing DL-glutamine with cheap and accessible DL-glutamic acid as raw material .Molecular Structure Analysis
The molecular formula of DL-Glutamine is C5H10N2O3 . The molecular weight is 146.14 g/mol . The IUPAC name is 2,5-diamino-5-oxopentanoic acid .Chemical Reactions Analysis
Glutamine undergoes deamidation and isomerization, which are among the most prevalent chemical modifications in long-lived human proteins . These processes result in a relatively minor chemical change .Physical And Chemical Properties Analysis
DL-Glutamine has a molecular weight of 146.14 g/mol and a molecular formula of C5H10N2O3 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Cancer Research
DL-Glutamine plays a pivotal role in cancer progression . Cancer cells heavily rely on glutamine as a critical nutrient for survival and proliferation . Dysregulated glutamine metabolism has been implicated in cancer development . Targeting glutamine transporters and downstream enzymes involved in glutamine metabolism holds significant promise in enhancing anti-tumor immunity .
Immune Cell Function
Glutamine is required for activation and proliferation during immune reactions . This metabolic competition creates a dynamic tug-of-war between cancer and immune cells . A comprehensive understanding of the intricate molecular mechanisms underlying this interplay is crucial for developing innovative therapeutic approaches that improve anti-tumor immunity and patient outcomes .
Metabolomics Research
Analysis of the glutamine metabolic pathway has taken a special place in metabolomics research in recent years . Given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival , it has become a focus of research.
Cell Biosynthesis and Bioenergetics
Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Monitoring Metabolic Pathways
Analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, have been developed with a focus on glutamine metabolism . Label-free Raman microspectroscopy, in conjunction with kinetic modeling, enables real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .
Immune System Research
Glutamine metabolism in key organs is important to cells of the immune system . The effects of glutamine supplementation in catabolic situations are also being studied .
作用機序
Target of Action
DL-Glutamine, a combination of D-Glutamine and L-Glutamine, plays a crucial role in various cellular functions. It primarily targets immune cells and the central nervous system (CNS) . It is also involved in cell wall biosynthesis .
Mode of Action
DL-Glutamine interacts with its targets in several ways. L-Glutamine helps maintain secretory IgA, which prevents the attachment of bacteria to mucosal cells . It also is required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) . D-Glutamine, on the other hand, provides the ®-glutamate required for cell wall biosynthesis .
Biochemical Pathways
DL-Glutamine is involved in several biochemical pathways. It plays key roles in the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport . Glutamine metabolism has been linked to the brain glutamate/gamma-amino butyric acid cycle .
Pharmacokinetics
DL-Glutamine exhibits rapid absorption and elimination, with no significant change in baseline concentration throughout the study, indicating no drug accumulation . Its pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral DL-Glutamine .
Result of Action
DL-Glutamine has a versatile role in cell metabolism, participating in TCA cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also helps make other amino acids and removes waste products, like ammonia, from your body .
Action Environment
The action of DL-Glutamine can be influenced by various environmental factors. For instance, the body uses more glutamine when you’re sick or injured . In such catabolic situations, the availability of glutamine may be compromised due to the impairment of homeostasis in the inter-tissue metabolism of amino acids .
Safety and Hazards
DL-Glutamine is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling DL-Glutamine .
将来の方向性
Glutamine metabolism has attracted much attention as a therapeutic target because cancer cells are heavily reliant on this amino acid for growth and proliferation . Future research may focus on targeting glutamine metabolism for cancer treatment . Additionally, the effects of glutamine blockade on the tumor microenvironment and strategies to maximize the utility of glutamine blockers as a cancer treatment are areas of ongoing research .
特性
IUPAC Name |
2,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044304 | |
| Record name | DL-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Glutamine | |
CAS RN |
6899-04-3, 585-21-7, 56-85-9 | |
| Record name | Glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



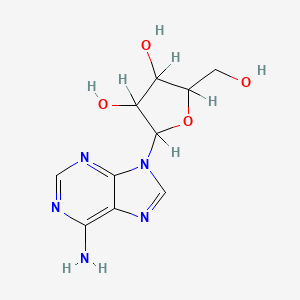


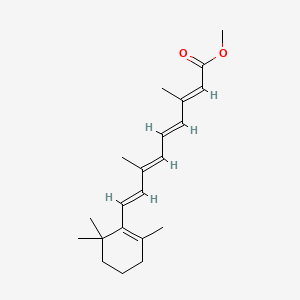

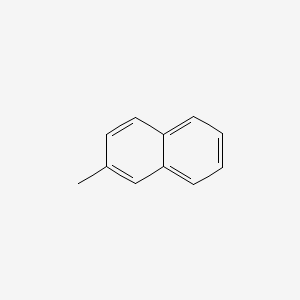
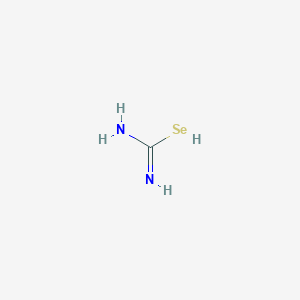
![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
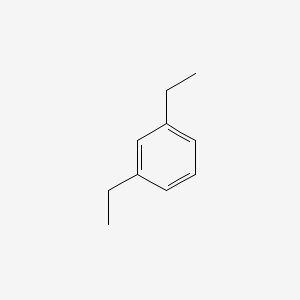
![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)

